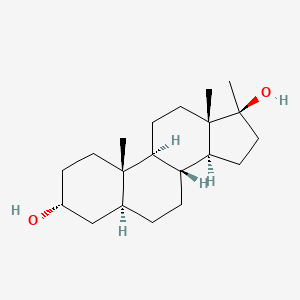

17alpha-Methyl-5alpha-androstane-3alpha,17beta-diol

Vue d'ensemble

Description

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles de BA-2664 ne sont pas largement documentées dans la littérature disponible. On sait que le composé est synthétisé par une série de réactions chimiques impliquant la modification du squelette androstane . Les méthodes de production industrielle de ces composés impliquent généralement des procédés de synthèse en plusieurs étapes, comprenant des réactions d'oxydation, de réduction et de substitution, dans des conditions contrôlées pour garantir la pureté et le rendement du produit final .

Analyse Des Réactions Chimiques

BA-2664 subit différents types de réactions chimiques, notamment:

Oxydation: Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction: Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution: Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de BA-2664 peut conduire à la formation de cétones ou d'acides carboxyliques, tandis que la réduction peut entraîner la formation d'alcools .

Applications de la recherche scientifique

BA-2664 a plusieurs applications de recherche scientifique, notamment:

Mécanisme d'action

Le mécanisme d'action de BA-2664 implique son interaction avec les récepteurs des androgènes dans l'organisme. Ces récepteurs font partie de la famille des récepteurs nucléaires des récepteurs intracellulaires qui sont activés par la liaison à des ligands spécifiques. Lorsqu'il se lie à BA-2664, le récepteur des androgènes subit un changement conformationnel qui lui permet d'interagir avec des séquences d'ADN spécifiques, conduisant à la régulation de l'expression génique . Ce processus aboutit finalement au développement de caractéristiques masculines et à d'autres effets physiologiques associés aux androgènes .

Applications De Recherche Scientifique

BA-2664 has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of BA-2664 involves its interaction with androgen receptors in the body. These receptors are part of the nuclear receptor family of intracellular receptors that are activated by binding to specific ligands. Upon binding to BA-2664, the androgen receptor undergoes a conformational change that allows it to interact with specific DNA sequences, leading to the regulation of gene expression . This process ultimately results in the development of masculine characteristics and other physiological effects associated with androgens .

Comparaison Avec Des Composés Similaires

BA-2664 est similaire à d'autres androgènes et dérivés, tels que la testostérone et la dihydrotestostérone. Il est unique dans sa structure spécifique et la présence du groupe 17alpha-méthyle, qui le distingue des autres composés de cette classe . Cette différence structurelle peut entraîner des variations dans son activité biologique et sa puissance .

Des composés similaires incluent:

Testostérone: L'hormone sexuelle masculine principale et un stéroïde anabolisant.

Dihydrotestostérone: Un métabolite de la testostérone qui est plus puissant dans ses effets androgéniques.

Androstènedione: Une hormone stéroïde utilisée comme précurseur dans la biosynthèse de la testostérone et des œstrogènes.

Activité Biologique

17alpha-Methyl-5alpha-androstane-3alpha,17beta-diol (often referred to as 17α-Methyl-5α-adiol) is an anabolic steroid with significant implications in both therapeutic and performance-enhancing contexts. This compound is a derivative of testosterone and has been studied for its biological activity, particularly its interaction with androgen receptors and its metabolic pathways.

Chemical Structure and Properties

The molecular formula of 17α-Methyl-5α-androstane-3α,17β-diol is , with a molecular weight of approximately 306.49 g/mol. The compound features a methyl group at the 17-alpha position and has hydroxyl groups at the 3-alpha and 17-beta positions, which influence its biological activity and potency.

The primary mechanism of action for 17α-Methyl-5α-adiol involves its binding to androgen receptors (AR). Upon binding, the receptor undergoes a conformational change that allows it to regulate gene expression related to muscle growth, fat metabolism, and other anabolic processes. This interaction is critical in understanding the compound's potential for muscle hypertrophy and performance enhancement.

Anabolic Effects

Research indicates that 17α-Methyl-5α-adiol exhibits significant anabolic effects, promoting muscle growth and strength. Studies have shown that it can enhance protein synthesis in muscle tissues, leading to increased muscle mass. The anabolic properties are attributed to its high affinity for androgen receptors compared to other steroids.

Androgenic Effects

While the compound is primarily known for its anabolic properties, it also possesses androgenic effects, which can lead to side effects such as acne, hair loss, and changes in libido. The balance between anabolic and androgenic effects is crucial for therapeutic applications.

Metabolism

The metabolic pathways of 17α-Methyl-5α-adiol involve several key processes:

- Hydroxylation : The compound undergoes hydroxylation primarily at the 3-alpha and 17-beta positions.

- Conjugation : It is metabolized through glucuronidation by UDP-glucuronosyltransferases (UGTs), which enhances its solubility for excretion.

- Excretion : Metabolites are typically excreted via urine, where they can be detected in doping control tests.

Study on Anabolic Steroid Misuse

A study investigating the misuse of anabolic steroids highlighted the detection of metabolites of 17α-Methyl-5α-adiol in urine samples from athletes. The research emphasized the importance of monitoring these metabolites for anti-doping purposes due to their potential for enhancing athletic performance .

Clinical Implications

In clinical settings, compounds like 17α-Methyl-5α-adiol have been explored for their potential to treat conditions such as muscle wasting diseases. Clinical trials have assessed their efficacy in promoting lean body mass in patients undergoing treatment for chronic illnesses .

Comparative Analysis of Biological Activity

| Compound | Anabolic Activity | Androgenic Activity | Detection Method |

|---|---|---|---|

| 17α-Methyl-5α-androstane-3α,17β-diol | High | Moderate | GC-MS/LC-MS |

| Testosterone | Very High | High | GC-MS |

| Nandrolone | High | Low | GC-MS |

Propriétés

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13-17,21-22H,4-12H2,1-3H3/t13-,14+,15+,16-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKQXZFZOIQFBI-XSWYFRFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80982613 | |

| Record name | 17alpha-Methyl-5alpha-androstane-3alpha,17beta-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80982613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641-82-7 | |

| Record name | 17α-Methyl-5α-androstane-3α,17β-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BA-2664 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BA-2664 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01479 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ba 2664 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17alpha-Methyl-5alpha-androstane-3alpha,17beta-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80982613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BA-2664 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56K8Z5YS2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.